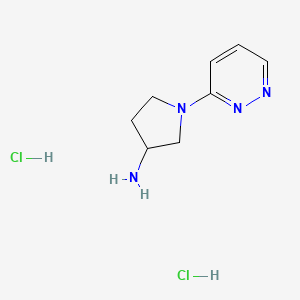

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-pyridazin-3-ylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZAQARYTUZOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidine

is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.

Biochemical Analysis

Biochemical Properties

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in the compound is known for its ability to form hydrogen bonds and π-π stacking interactions, which are crucial for molecular recognition and binding with target proteins. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are often mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s pyridazine ring can engage in hydrogen bonding and π-π stacking interactions, which are essential for binding to target biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. Additionally, the compound’s unique structure allows it to interact with specific receptors and enzymes, further influencing its biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound’s stability can vary depending on environmental conditions, such as temperature and pH. Over time, the compound may undergo degradation, which can impact its efficacy and safety. Long-term studies in vitro and in vivo are essential to assess the compound’s effects on cellular function and overall biological activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies are essential for identifying any threshold effects and ensuring the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions. Additionally, studying the metabolic pathways can provide insights into the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and biodistribution. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s efficacy and safety, making it important to study its transport and distribution in detail.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring and a pyrrolidine moiety, which contribute to its reactivity and biological properties. The functional groups present in its structure allow for interactions with various biological targets, influencing cellular processes.

This compound exhibits significant activity as a selective inhibitor of certain kinases, which are crucial in various signaling pathways. This inhibition can affect processes such as cell proliferation and survival, making it a candidate for therapeutic applications in cancer treatment .

Antidepressant Effects

Research indicates that this compound may demonstrate antidepressant-like effects. In animal models, it has shown potential in modulating neurotransmitter systems, which are often disrupted in depressive disorders.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies involving various pyrrolidine derivatives have indicated that compounds similar to this compound possess antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimal inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli .

Selective Kinase Inhibition

A significant study focused on the compound's ability to selectively inhibit specific kinases involved in cancer pathways. The results demonstrated that this compound showed promising selectivity profiles with minimal off-target effects in binding assays. This selectivity is essential for reducing potential side effects during therapeutic applications .

Efficacy in Animal Models

In vivo studies have explored the pharmacokinetics of the compound. For instance, administration of 10 mg/kg in mouse models exhibited favorable pharmacokinetic parameters, including brain penetration necessary for central nervous system (CNS) effects. The plasma concentrations achieved were sufficient to suggest potential efficacy in treating neurodegenerative conditions .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and relevant findings associated with this compound compared to related compounds:

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves modulation of cell signaling pathways, which can lead to apoptosis (programmed cell death) in cancer cells.

Case Study : In vitro studies showed a significant reduction in cell viability in breast cancer cell lines treated with varying concentrations of the compound. The IC50 values indicated effective dose-dependent activity, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

Enzyme Interaction Studies

This compound interacts with various enzymes, influencing metabolic pathways. Its ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to target proteins.

Mechanism of Action : The pyridazine ring facilitates these interactions, allowing the compound to modulate enzyme activity effectively.

Cellular Metabolism Modulation

The compound has been shown to affect cellular metabolism by altering metabolic flux and influencing metabolite levels. This modulation can have implications for metabolic disorders and therapeutic strategies targeting such conditions.

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Studies indicate that the compound's distribution within tissues can be influenced by specific transporters and binding proteins, affecting its therapeutic efficacy.

Controlled Release Systems

Research into controlled release formulations incorporating this compound has shown promise for improving bioavailability and reducing the frequency of dosing. This approach is particularly relevant for chronic conditions requiring long-term treatment.

Case Study : A formulation study using microspheres demonstrated sustained release characteristics of the compound over extended periods, maintaining therapeutic levels in circulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidin-3-amine Dihydrochloride Derivatives

Key Comparative Insights:

Heterocyclic Ring Variations :

- Pyridazine (target compound): Contains two adjacent nitrogen atoms, offering distinct electronic properties compared to pyridine () or pyrazine (). This may influence binding affinity in biological systems.

- Pyrazine and Pyridine : Pyrazine’s meta-nitrogen arrangement () and pyridine’s single nitrogen () result in differing solubility and hydrogen-bonding capabilities.

Stereochemical Considerations :

- The (R)-configuration in compounds like (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride () and (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride () highlights the importance of chirality in pharmacological activity. The target compound’s stereochemistry (if specified) could similarly impact efficacy.

Biological Activity: ’s quinoline-pyrrolidine hybrid demonstrated in vivo efficacy against Klebsiella pneumoniae by enhancing antibiotic activity, likely through efflux pump inhibition . Pyridazine derivatives may exhibit similar mechanisms but require empirical validation.

Physicochemical Properties: Molecular weights range from 213.15 (cyclopropylmethyl derivative, ) to 532.47 (quinoline-piperazine hybrid, ). The target compound’s lower molecular weight (247.11) suggests favorable pharmacokinetic profiles.

Preparation Methods

Coupling Reaction in Polar Aprotic Solvents

A typical method involves stirring a mixture of pyridazine derivative and (R)- or (S)-3-aminopyrrolidine dihydrochloride in N,N-dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) at elevated temperature (around 75°C) for several hours (e.g., 6 hours).

| Parameter | Details |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Potassium carbonate (K2CO3) |

| Temperature | 75°C |

| Reaction Time | 6 hours |

| Work-up | Extraction with dichloromethane (DCM), washing with brine, drying over Na2SO4, concentration |

| Purification | Flash chromatography (DCM/MeOH/TEA) |

| Yield | 65-70% |

| Product Form | Light yellow solid |

This method has been reported to yield the desired compound in moderate to good yields (65-70%) with good purity as confirmed by NMR and HRMS analysis.

Salt Formation to Obtain Dihydrochloride

The free base obtained from the coupling reaction can be converted into the dihydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's solubility and stability, making it suitable for further biological evaluation.

- The base is dissolved in a suitable solvent.

- Hydrochloric acid is added dropwise under controlled temperature.

- The resulting precipitate of dihydrochloride salt is collected by filtration and washed.

Representative Experimental Procedure

| Step | Description |

|---|---|

| Starting materials | Pyridazine derivative (e.g., 3-chloropyridazine), (R)- or (S)-3-aminopyrrolidine dihydrochloride |

| Reaction setup | Combine reactants in DMF with K2CO3, stir at 75°C for 6 h |

| Post-reaction treatment | Cool mixture, pour into water, extract with DCM |

| Purification | Dry organic layer over Na2SO4, concentrate, purify by flash chromatography |

| Salt formation | Treat purified base with HCl to form dihydrochloride salt |

| Isolation | Filter, wash with ethanol and diisopropyl ether, dry |

| Yield | Typically 65-78% depending on exact conditions |

Analytical Data Supporting Preparation

- NMR Spectroscopy : ^1H NMR confirms the presence of pyrrolidine and pyridazine protons, with characteristic chemical shifts.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the protonated molecular ion and adducts.

- Melting Point : Reported melting points around 236-240°C for purified compounds.

- Optical Rotation : Specific rotation values confirm stereochemistry when chiral pyrrolidine derivatives are used.

Summary Table of Preparation Conditions and Yields

| Method No. | Reaction Conditions | Base Used | Solvent | Temperature | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|---|---|

| 1 | Stirring pyridazine derivative + 3-aminopyrrolidine dihydrochloride | K2CO3 | DMF | 75°C | 6 h | 65-70 | Light yellow solid |

| 2 | Salt formation by HCl treatment | HCl (acid) | Ethanol or aqueous | Room temp | - | - | Dihydrochloride salt |

| 3 | Boc protection and deprotection steps for intermediates (optional) | Na2CO3, Boc2O | Methanol | 0°C to RT | 3 h | 78 | Protected intermediate |

Research Findings and Notes

- The use of potassium carbonate as a base in DMF is preferred for efficient coupling.

- Reaction temperatures around 75°C optimize reaction rates without decomposition.

- The dihydrochloride salt form significantly improves compound handling and solubility for biological assays.

- The stereochemistry of the pyrrolidine moiety is preserved during synthesis, allowing for enantiomerically pure products.

- Purification by flash chromatography using a mixture of dichloromethane, methanol, and triethylamine yields high purity products suitable for research use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between pyridazine derivatives and pyrrolidine precursors. Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., DMF or acetonitrile), and catalyst loading. Microwave-assisted synthesis (as demonstrated for structurally similar pyridazine derivatives) reduces reaction time and improves yield . Computational tools, such as quantum chemical calculations, can predict optimal reaction pathways and conditions, minimizing trial-and-error approaches .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- HPLC-MS to assess purity (>98% recommended for pharmacological studies) and detect trace impurities.

- X-ray crystallography (if crystalline) for absolute configuration determination.

Refer to regulatory guidelines (e.g., ICH Q6A) for validation protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and dissolution.

- Storage : Keep in sealed containers at room temperature, away from strong oxidizers and heat sources to prevent decomposition into hazardous byproducts (e.g., hydrogen chloride) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the pyridazine ring in this compound?

- Methodological Answer : The pyridazine ring undergoes electrophilic substitution at the nitrogen-rich positions. For example:

- Nucleophilic Aromatic Substitution : React with amines or alkoxides at C-4 or C-5 positions under basic conditions.

- Cross-Coupling : Use palladium catalysts (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediate species .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity toward target proteins (e.g., kinases).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize synthetic targets.

- Reaction Path Simulations : Apply density functional theory (DFT) to explore transition states and optimize synthetic routes .

Q. How does the stability of this compound vary under extreme experimental conditions (e.g., high temperature, acidic/basic media)?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C may release HCl and nitrogen oxides) .

- pH Stability : Test solubility and degradation kinetics in buffers (pH 1–13). Acidic conditions may protonate the pyrrolidine amine, while alkaline media could hydrolyze the pyridazine ring .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents (e.g., DMSO lot consistency) and assay protocols (e.g., cell line passage number).

- Multivariate Analysis : Apply statistical tools (ANOVA, principal component analysis) to identify confounding variables (e.g., impurity profiles, storage conditions).

- Collaborative Validation : Cross-verify results with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.